2,6-Diethylbenzene-1-sulfonamide
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Overview
Description
2,6-Diethylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a benzene ring substituted with two ethyl groups at the 2 and 6 positions. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
2,6-Diethylbenzene-1-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folic acid synthesis .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis . This inhibition disrupts bacterial growth and replication .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the proliferation of bacteria .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other bacteria can affect the compound’s efficacy . Some bacteria have developed resistance mechanisms, such as target alteration, that can reduce the compound’s effectiveness . Additionally, certain environmental pollutants can modify, degrade, or even utilize sulfonamides as nutrients, potentially affecting their stability and action .
Biochemical Analysis
Biochemical Properties
Sulfonamides, such as 2,6-Diethylbenzene-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Molecular Mechanism
Sulfonamides are known to inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis
Temporal Effects in Laboratory Settings
Sulfonamides can be modified, degraded, or used as nutrients by some bacteria over time .
Metabolic Pathways
Sulfonamides are known to undergo phase I and phase II metabolic reactions .
Transport and Distribution
The physicochemical characteristics of soils have been found to control the mobility of sulfonamides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethylbenzene-1-sulfonamide typically involves the sulfonylation of 2,6-diethylbenzene with a sulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic attack by ammonia or primary/secondary amines on the sulfonyl chloride, resulting in the formation of the sulfonamide .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs oxidative coupling of thiols and amines. This method is advantageous due to its efficiency, cost-effectiveness, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,6-Diethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a vulcanization accelerator in rubber manufacturing.
Comparison with Similar Compounds
Sulfonamides: Such as sulfamethazine and sulfadiazine, which are known for their antimicrobial properties.
Sulfonimidates: These compounds share structural similarities with sulfonamides but have different reactivity and applications.
Uniqueness: 2,6-Diethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields .
Properties
IUPAC Name |
2,6-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-8-6-5-7-9(4-2)10(8)14(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQAEHYDBUCFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099661-01-4 |
Source
|
Record name | 2,6-diethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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